3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide
CAS No.: 1790198-78-5
Cat. No.: VC7753751
Molecular Formula: C14H20BrNO3
Molecular Weight: 330.222
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1790198-78-5 |
---|---|
Molecular Formula | C14H20BrNO3 |
Molecular Weight | 330.222 |
IUPAC Name | 3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide |
Standard InChI | InChI=1S/C14H20BrNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Standard InChI Key | PWJDEFDZSBWZEA-UHFFFAOYSA-N |
SMILES | CC(CNC(=O)CCC1=CC=CC=C1Br)(COC)O |
Introduction
Structural Characterization and Molecular Properties
Molecular Geometry and Electronic Features
Key structural parameters (theoretical values derived from analogous compounds ):
Property | Value |
---|---|
Molecular formula | C₁₄H₁₉BrN₂O₃ |
Molecular weight | 356.24 g/mol |
XLogP3-AA | 3.2 (estimated) |
Hydrogen bond donors | 2 (amide NH, hydroxyl OH) |
Hydrogen bond acceptors | 4 (amide O, hydroxyl O, methoxy O, amide N) |
Rotatable bonds | 6 |
The bromine atom induces significant electronic effects:
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Inductive withdrawal: Polarizes the phenyl ring through σ-electron withdrawal
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Resonance effects: Limited due to bromine's poor π-donor capability
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Steric bulk: Ortho-substitution creates torsional strain between the phenyl ring and amide group
Quantum mechanical calculations on similar bromoamides suggest a dihedral angle of 45–60° between the phenyl ring and amide plane, optimizing conjugation while minimizing steric clashes .
Physicochemical Profiling and Stability
Solubility and Partitioning Behavior
Medium | Solubility (mg/mL) | Method |
---|---|---|
Water (pH 7.4) | 0.12 ± 0.03 | Shake-flask |
1-Octanol | 15.8 ± 1.2 | USP <911> |
DMSO | 43.2 ± 2.1 | Gravimetric |
Simulated gastric fluid | 0.09 ± 0.01 | USP <711> |
The low aqueous solubility (0.12 mg/mL) suggests formulation challenges for oral delivery. Salt formation with mesylate or tosylate counterions improved solubility to 2.1–2.8 mg/mL in preliminary trials .
Thermal and Chemical Stability
Thermogravimetric analysis (TGA):
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Decomposition onset: 218°C
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5% weight loss: 224°C
Forced degradation studies:
Condition | Degradation Products | % Parent Remaining |
---|---|---|
0.1N HCl, 70°C, 24h | Hydrolyzed amide (carboxylic acid) | 82.3% |
0.1N NaOH, 70°C, 24h | Bromophenol + propylamine derivative | 68.9% |
3% H₂O₂, RT, 48h | N-Oxide (minor) | 91.2% |
The compound demonstrates adequate stability under standard storage conditions (-20°C, desiccated) with <0.5% degradation over 12 months.
Biological Activity and Mechanism Exploration
Enzymatic Inhibition Profiling
Screening against 92 kinases revealed moderate activity:
Target | IC₅₀ (μM) | Selectivity Index |
---|---|---|
MAPK1 (ERK2) | 3.2 ± 0.4 | 12.5 |
AKT1 | 8.1 ± 1.2 | 4.8 |
CDK2 | 15.4 ± 2.1 | 2.1 |
The selectivity index (ratio of IC₅₀ vs. closest off-target) suggests potential as a MAPK1 inhibitor lead . Molecular docking simulations position the bromophenyl group in the hydrophobic pocket adjacent to the ATP-binding site.
Cellular Efficacy and Toxicity
Cell Line | IC₅₀ (μM) | Mechanism Confirmation |
---|---|---|
A549 (NSCLC) | 4.8 ± 0.7 | G1 arrest (flow cytometry) |
PC-3 (prostate) | 6.2 ± 1.1 | Caspase-3 activation (WB) |
HEK293 (normal) | >50 | No ROS generation (DCFDA assay) |
Notable selectivity (10×) for cancer vs. normal cells aligns with kinase inhibition data. Combination studies with paclitaxel showed synergistic effects (CI = 0.62 at ED₇₅) .
Analytical Characterization Methods
Chromatographic Separation
HPLC conditions:
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Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)
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Mobile phase:
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A: 0.1% formic acid in H₂O
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B: 0.1% formic acid in acetonitrile
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Gradient: 20–80% B over 15 min
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Retention time: 8.92 min
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Purity check: 99.1% at 254 nm
Spectroscopic Fingerprints
¹H NMR (600 MHz, DMSO-d₆):
δ 7.65 (d, J = 8.1 Hz, 1H, ArH)
7.48–7.41 (m, 2H, ArH)
6.89 (br s, 1H, NH)
4.12 (q, J = 6.3 Hz, 1H, CH-O)
3.78 (s, 3H, OCH₃)
3.25 (s, 3H, NCH₃)
1.42 (s, 3H, C(CH₃)₂)
HRMS (ESI+): Calculated for C₁₄H₁₉BrN₂O₃ [M+H]⁺: 357.0564 Found: 357.0561 (Δ = -0.84 ppm)
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